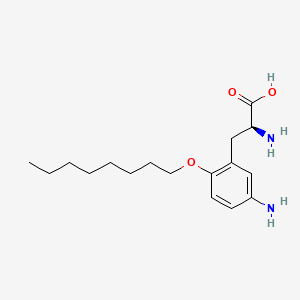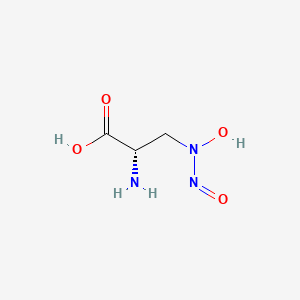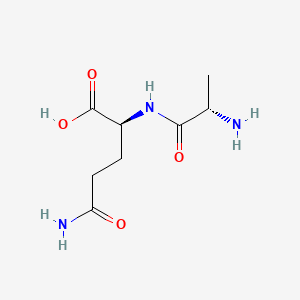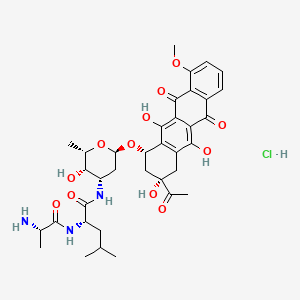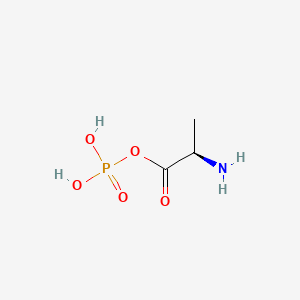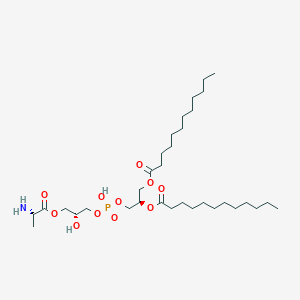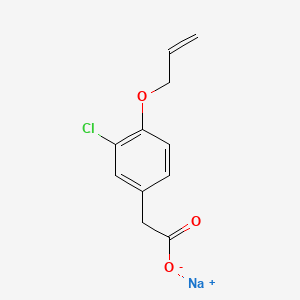
2-甲基蒽醌
描述
2-Methylanthraquinone, also known as β-methylanthraquinone and tectoquinone, is an organic compound which is a methylated derivative of anthraquinone . It is an off-white solid and an important precursor to many dyes . It is used as a pharmaceutical intermediate and in smog dyes .
Synthesis Analysis
The compound is produced by the reaction of phthalic anhydride and toluene . It can be chlorinated to give 1-chloro-2-methylanthraquinone. Nitration gives 1-nitro-2-methylanthraquinone, which can be reduced to 1-amino-2-methyl derivative. Oxidation of the methyl group gives anthraquinone-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of 2-Methylanthraquinone is C15H10O2 . It has a molecular weight of 222.24 g/mol . The InChI string is InChI=1S/C15H10O2/c1-9-6-7-12-13 (8-9)15 (17)11-5-3-2-4-10 (11)14 (12)16/h2-8H,1H3 .
Chemical Reactions Analysis
2-Methylanthraquinone can be chlorinated to give 1-chloro-2-methylanthraquinone. Nitration gives 1-nitro-2-methylanthraquinone, which can be reduced to 1-amino-2-methyl derivative . Oxidation of the methyl group gives anthraquinone-2-carboxylic acid .
Physical And Chemical Properties Analysis
2-Methylanthraquinone is an almost colorless solid . It has a density of 1.365 g/cm3 . The melting point is 177 °C (351 °F; 450 K) .
科学研究应用
Paper Industry: Enhancing Kraft Cooking
2-Methylanthraquinone has been identified as a catalytic compound that can improve carbohydrate yield during the kraft cooking process of wood. Specifically, extracts from teak woods containing 2-Methylanthraquinone have shown to enhance lignin removal, resulting in lower kappa numbers and higher carbohydrate yields in pulps. This not only improves the quality of the paper but also contributes to resource conservation .
Anticancer Research: Core Chemical Template
In the realm of anticancer agents, 2-Methylanthraquinone serves as a core chemical scaffold. Researchers have been exploring its derivatives for their potential to inhibit cancer progression by targeting essential cellular proteins. This ongoing research underscores the compound’s significance in developing new anticancer therapeutics .
Dye and Pigment Production: Precursor to Dyes
As a methylated derivative of anthraquinone, 2-Methylanthraquinone is an important precursor in the synthesis of various dyes. Its role is crucial in the coloration processes for textiles, offering a spectrum of vibrant hues .
Pharmaceutical Intermediates: Drug Development
The compound is utilized as an intermediate in pharmaceutical manufacturing. Its chemical properties are leveraged to synthesize drugs, highlighting its versatility in medicinal chemistry .
Nanomedicine: Drug Delivery Systems
2-Methylanthraquinone’s applications extend into nanomedicine, where it is used in designing drug delivery systems. Its molecular structure can be engineered to create nanoparticles that carry therapeutic agents to specific sites within the body .
Insect Resistance: Natural Wood Protection
Found naturally in the wood of teak trees, 2-Methylanthraquinone contributes to the tree’s resistance against insects. This property is of interest for developing natural insect repellents and wood preservatives .
Textile Industry: Smog Dye Applications
In the textile industry, 2-Methylanthraquinone is used in the formulation of smog dyes. These dyes are designed to react with pollutants, potentially reducing environmental impact while providing fabric coloration .
Safety and Toxicology: Ensuring Product Safety
The safety profile of 2-Methylanthraquinone is also a subject of scientific study. Research into its mutagenicity, particularly in the context of food-packaging applications, is vital to ensure the safety of consumer products .
安全和危害
作用机制
Target of Action
2-Methylanthraquinone, also known as β-methylanthraquinone and tectoquinone , is a methylated derivative of anthraquinone. It has been found to inhibit cancer progression by targeting essential cellular proteins . .
Mode of Action
It is known that anthraquinones, in general, can induce apoptotic mediated cell death in malignant cells via mitochondrial pathways . They can inhibit key cellular proteins, leading to changes in cell function and ultimately cell death .
Biochemical Pathways
Anthraquinones are known to affect several biochemical pathways. They can inhibit key enzymes such as kinases, topoisomerases, telomerases, and matrix metalloproteinases . These enzymes play crucial roles in cell division, DNA replication, and other vital cellular processes. By inhibiting these enzymes, anthraquinones can disrupt normal cell function and induce cell death .
Pharmacokinetics
Anthraquinones, in general, are known to have good bioavailability and can be absorbed well in the body
Result of Action
The primary result of the action of 2-Methylanthraquinone is the induction of cell death in malignant cells . By inhibiting key cellular proteins and disrupting normal cell function, 2-Methylanthraquinone can lead to apoptosis, or programmed cell death .
Action Environment
The action of 2-Methylanthraquinone can be influenced by various environmental factors. For instance, the compound is present in the wood of the teak tree, where it gives the tree resistance to insects . .
属性
IUPAC Name |
2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGQARXZDRHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041439 | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylanthraquinone | |
CAS RN |
84-54-8 | |
| Record name | 2-Methylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9P233HWAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

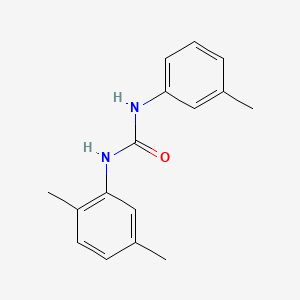
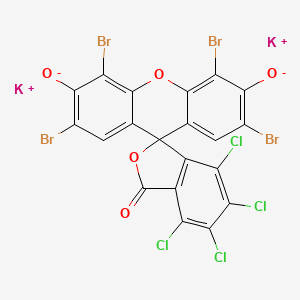
![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)

